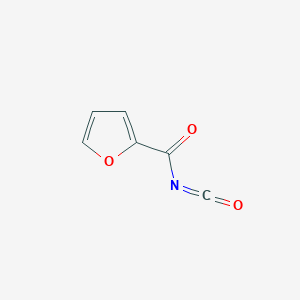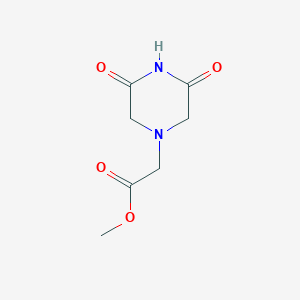![molecular formula C11H6N2O2 B3352283 1h-Naphtho[2,3-d]imidazole-4,9-dione CAS No. 4496-30-4](/img/structure/B3352283.png)
1h-Naphtho[2,3-d]imidazole-4,9-dione
Overview
Description
1h-Naphtho[2,3-d]imidazole-4,9-dione is a compound that has been synthesized and studied for its antibacterial and antifungal activities . It is an imidazole-based 1,4-naphthoquinone, and its synthesis involves the reaction of 2,3-diaminonaphthoquinone with different aldehydes .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,3-diaminonaphthoquinone with different aldehydes . This process results in imidazole-based 1,4-naphthoquinones .Molecular Structure Analysis
The molecular structure of this compound has been characterized using single crystal X-ray diffraction experiments . The electronic structure and charge distribution have been further characterized using Density Functional Theory .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, the compound is known to be involved in the synthesis of imidazole-based 1,4-naphthoquinones .Scientific Research Applications
Synthesis and Tautomerism
1h-Naphtho[2,3-d]imidazole-4,9-dione is explored for its biological activity, including antitumor properties. Gornostaev et al. (2020) improved the synthesis method of this compound, enhancing its yield from 67% to 84%. Their study confirmed that this compound exists in two tautomeric forms, with the N-oxide form prevailing in dichloroethane (Gornostaev et al., 2020).
Antiproliferative Activity
Liu et al. (2018) designed and synthesized derivatives of this compound, which showed significant antiproliferative activity against various human cancer cell lines. Their study highlights the compound's potential as an anticancer agent (Liu et al., 2018).
Colorimetric Sensing
Manivannan et al. (2013) synthesized imidazole functionalized receptors based on this compound for colorimetric sensing of fluoride and cyanide ions. These receptors showed color changes in the presence of these ions, indicating their potential in chemical sensing applications (Manivannan et al., 2013).
Acid Catalyzed Cyclization
Carroll and Blackwell (1969) studied the conversion of 2-acylamino-3-amino-1,4-naphthoquinones to 1h-Naphtho[[2,3-d]imidazole-4,9-diones under acid-catalyzed conditions. This research contributes to the understanding of the chemical behavior and potential applications of this compound in synthesis (Carroll & Blackwell, 1969).
Organic Light-Emitting Diodes (OLEDs)
Liu et al. (2015) developed naphtho[1,2‐d]imidazole derivatives as deep-blue light-emitting materials for OLEDs. Their study showcased the superior performance of these compounds in single-layer devices, highlighting their potential in the development of efficient OLED technologies (Liu et al., 2015).
Nucleoside Inhibitors
Pickering et al. (1977) synthesized and evaluated naphthoquinone nucleosides, including those based on this compound, as inhibitors of purine nucleotide biosynthesis. This research contributes to the potential use of these compounds in medicinal chemistry (Pickering et al., 1977).
Properties
IUPAC Name |
1H-benzo[f]benzimidazole-4,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2/c14-10-6-3-1-2-4-7(6)11(15)9-8(10)12-5-13-9/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVGDXLCJRFCOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279956 | |
| Record name | 1h-naphtho[2,3-d]imidazole-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4496-30-4 | |
| Record name | MLS000737473 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14771 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1h-naphtho[2,3-d]imidazole-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B3352237.png)

![5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one](/img/structure/B3352251.png)
![1,4-Diethynyl-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B3352257.png)


![2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro-](/img/structure/B3352277.png)


